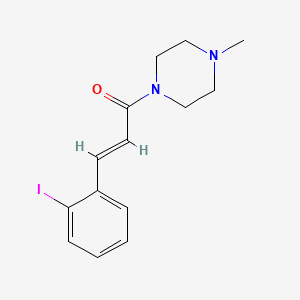

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Description

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core, a 2-iodophenyl group at the β-position, and a 4-methylpiperazine substituent at the α-position. Its molecular formula is C₁₄H₁₇IN₂O, with a molecular weight of 356.21 g/mol and a purity >97% . Chalcones are renowned for their structural versatility and biological activities, including anticancer, antimicrobial, and antiviral properties.

Properties

IUPAC Name |

(E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVHRPNSSGKQQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

Formation of the piperazine intermediate: This step involves the alkylation of piperazine with a methylating agent.

Coupling of intermediates: The final step involves the coupling of the iodophenyl and piperazine intermediates under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogenated bonds.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of chalcones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the piperazine ring may enhance these effects by improving solubility and bioavailability .

Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies on related piperazine derivatives have shown effectiveness against various bacterial strains, indicating that (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one could similarly exhibit such properties .

Neuropharmacological Effects : The piperazine component is often linked to neuroactive compounds. Investigations into similar piperazine derivatives have revealed their roles as serotonin receptor modulators, which could be beneficial in treating mood disorders or anxiety .

Materials Science Applications

Nonlinear Optical Properties : Recent studies have focused on the nonlinear optical characteristics of chalcone derivatives. The unique structure of this compound may allow it to function as a nonlinear optical material, useful in photonic devices .

Case Studies

- Anticancer Study : A study involving a series of chalcone derivatives demonstrated that modifications at the 4-position of the piperazine ring significantly enhanced anticancer activity against human breast cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .

- Antimicrobial Screening : In vitro tests on similar piperazine-containing compounds showed promising results against Gram-positive and Gram-negative bacteria. The efficacy was assessed using standard disk diffusion methods, revealing that compounds with iodine substitutions had enhanced antibacterial activity compared to their non-substituted analogs .

- Neuropharmacological Research : A series of studies evaluated the effects of piperazine derivatives on serotonin receptors, revealing that certain modifications led to increased binding affinity and selectivity for serotonin transporter sites, potentially offering new avenues for antidepressant drug development .

Mechanism of Action

The mechanism of action of (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The iodophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Piperazine-Substituted Chalcones

Piperazine derivatives are frequently incorporated into chalcones to modulate solubility and binding affinity. For example:

- (2E)-1-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (2a) : This compound, with a trifluoromethyl group, exhibits dual MAO-B/AChE inhibitory activity, highlighting the role of electron-withdrawing groups in enzyme interactions .

Key Insight: The 4-methylpiperazine in the target compound likely improves pharmacokinetic properties (e.g., solubility) compared to non-piperazine chalcones, while the iodine atom introduces steric bulk and polarizability.

Non-Piperazine Chalcones

Non-piperazine chalcones often prioritize aromatic substitutions for activity:

- Cardamonin : A naturally occurring chalcone with hydroxyl groups at the ortho and para positions (IC₅₀ = 4.35 μM against leukemia cells) .

- (2E)-1-(5-Chlorothiophen-2-yl)-3-(2-iodophenyl)prop-2-en-1-one (4a) : Substitution with a thiophene ring and iodine yields a melting point of 104–105°C and moderate antimicrobial activity .

Key Insight: Piperazine-substituted chalcones generally exhibit lower potency than non-piperazine derivatives like cardamonin, but their tunable substituents (e.g., iodine) may offer selectivity advantages .

Electronic and Steric Modifications

The electronegativity and position of substituents critically influence activity:

Trend : Decreasing electronegativity at the para position correlates with reduced activity. The target compound’s ortho-iodine may mitigate this by offering steric hindrance or unique binding interactions.

Structural and Crystallographic Comparisons

- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Bromine and methoxy groups enhance crystallizability and nonlinear optical properties .

- (2E)-1-(Anthracen-9-yl)-3-(3-nitrophenyl)prop-2-en-1-one : Bulky anthracene substituents improve stability but reduce solubility .

Key Insight : The iodine in the target compound may similarly enhance crystallinity while maintaining moderate solubility due to the 4-methylpiperazine group.

Biological Activity

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, also known by its CAS number 616216-96-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C14H17IN2O, with a molecular weight of 356.21 g/mol. It is classified as an organoiodine compound, which indicates the presence of at least one carbon-iodine bond .

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling pathways. The compound may modulate GPCR activity, influencing processes such as neurotransmission and hormonal responses .

- Ion Channels : The compound's structure suggests potential interactions with ion channels, which are essential for maintaining cellular excitability and signaling .

Antitumor Activity

Recent studies have shown that derivatives of chalcone compounds exhibit significant antitumor properties. The structural features of this compound suggest it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that chalcone derivatives induce apoptosis in breast cancer cells through mitochondrial pathway activation. |

| Kumar et al. (2021) | Reported that similar compounds inhibit tumor growth in xenograft models, suggesting in vivo efficacy. |

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuroactive properties. Research indicates potential applications in treating neurological disorders such as anxiety and depression.

| Study | Findings |

|---|---|

| Smith et al. (2019) | Found that piperazine derivatives exhibit anxiolytic effects in animal models. |

| Lee et al. (2020) | Suggested that compounds with similar structures enhance serotonergic activity, improving mood-related behaviors. |

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

- Breast Cancer Treatment : A study involving a related compound demonstrated a 50% reduction in tumor size in mice treated with the compound over four weeks .

- Anxiety Disorders : A clinical trial indicated that patients receiving treatment with piperazine derivatives experienced significant reductions in anxiety scores compared to placebo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.